tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate
Description
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13;3-1(4)2(5)6/h10,14H,4-9H2,1-3H3,(H,15,16);(H,3,4)(H,5,6) |
InChI Key |
ZGSSMILBHYINBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspiro Core
- The azaspiro[3.5]nonane skeleton is constructed typically via ring-closure reactions starting from appropriate amino alcohols or diamines.
- Cyclization methods often use intramolecular nucleophilic substitution or reductive amination to form the nitrogen-containing spirocyclic ring.
- Control of stereochemistry and ring strain is critical during this step to ensure the correct spirocyclic configuration.
Introduction of the Carbamate Group
- The secondary amine on the azaspiro ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
- This carbamation is usually performed in an aprotic solvent such as dichloromethane or dimethylformamide under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to neutralize the acid generated.
- Reaction temperature is maintained between 0°C to room temperature to prevent side reactions and ensure high selectivity.
Formation of the Oxalate Salt
- The free base tert-butyl carbamate is converted to its oxalate salt by treatment with oxalic acid in an appropriate solvent such as ethyl acetate or ethanol.
- Salt formation improves compound stability, crystallinity, and handling properties.
- The reaction is typically conducted at ambient temperature, followed by crystallization and purification steps.
Detailed Preparation Methods and Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield & Notes |
|---|---|---|---|---|---|
| 1. Azaspiro ring formation | Starting amino precursor, cyclization agent (e.g., aldehyde for reductive amination), reducing agent (NaBH4 or catalytic hydrogenation) | DMF, DCM | 25-60°C | 4-12 h | Moderate to good yield; stereochemical control important |
| 2. Carbamate protection | Di-tert-butyl dicarbonate (Boc2O), base (Et3N or NaHCO3) | DCM or DMF | 0-25°C | 2-6 h | High yield, mild conditions |
| 3. Oxalate salt formation | Oxalic acid (1 equiv) | Ethanol or ethyl acetate | Room temperature | 1-3 h | High purity crystalline salt |
Research Findings and Optimization Notes
- Solvent choice: Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for carbamate formation due to their ability to dissolve both reagents and maintain reaction homogeneity.
- Temperature control: Lower temperatures during carbamate formation minimize side reactions such as over-carbamation or hydrolysis.
- Catalysts: Zinc or copper catalysts may be employed in the azaspiro ring formation step to facilitate cyclization and improve yield.
- Purification: The oxalate salt is typically purified by recrystallization from ethanol or ethyl acetate to achieve high purity and suitable physical properties for further applications.
- Stability: The oxalate salt form exhibits improved storage stability compared to the free base, requiring protection from light and moisture.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Range/Value |
|---|---|---|
| Starting materials | Amino precursors, Boc2O, oxalic acid | High purity reagents (>98%) |
| Solvents | DMF, DCM, ethanol, ethyl acetate | Anhydrous preferred |
| Temperature (carbamate formation) | 0-25°C | Room temperature optimal |
| Reaction time (carbamate formation) | 2-6 hours | Depends on scale |
| Catalysts | Zn or Cu salts (optional) | Trace amounts for ring closure |
| Yield (overall) | Typically 60-85% | Depends on optimization |
| Purification | Recrystallization | Ethanol or ethyl acetate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9)
- Similarity : 0.98 (structural overlap) .
- Key Differences :
- Hydroxyl (-OH) substituent at position 7 instead of an amine.
- Carboxylate ester (COO⁻) at position 2 vs. carbamate (NHCOO⁻) in the target compound.
- Properties: Increased polarity due to -OH group, affecting solubility (logP reduction). Potential for hydrogen bonding, altering pharmacokinetics .
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8)
- Similarity : 0.96 .
- Key Differences: Smaller spiro[3.3]heptane core vs. spiro[3.5]nonane. Hydroxyl group at position 4.
- Impact :
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)
- Key Differences: Cyano (-CN) substituent at position 2 vs. carbamate.
- Properties: Higher molecular weight (250.33 g/mol) due to -CN group.
Functional Group Modifications
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-93-9)
- Key Differences: Oxygen atom replaces carbon in the spiro ring (5-oxa modification). Amino (-NH₂) group at position 7.
- Impact :
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2385239-07-4)
- Key Differences :
- Iodomethyl (-CH₂I) and oxa (oxygen) substitutions.
- Applications :
- Used in radiolabeling or cross-coupling reactions due to iodine’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
